![molecular formula C22H32B2O6 B12529960 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) CAS No. 816420-67-4](/img/structure/B12529960.png)
2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane): is an organoboron compound that features two boron atoms each bonded to a 1,3,2-dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with cyclohexanol in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Catalyst: Palladium or platinum-based catalysts
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The boron atoms can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic esters back to their corresponding alcohols.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids
Reduction: Alcohols
Substitution: Biaryl compounds
Applications De Recherche Scientifique
2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. This property allows it to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include:
Formation of Boronic Esters: The compound reacts with alcohols to form boronic esters, which are key intermediates in many organic reactions.
Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.
2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: A structurally related compound with similar reactivity.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of boronic esters and other organic compounds.
Uniqueness
2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) is unique due to its cyclohexyloxy substituents, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in reactions where selective formation of products is desired.
Propriétés
Numéro CAS |
816420-67-4 |
|---|---|
Formule moléculaire |
C22H32B2O6 |
Poids moléculaire |
414.1 g/mol |
Nom IUPAC |
2-[2,5-dicyclohexyloxy-4-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H32B2O6/c1-3-7-17(8-4-1)29-21-15-20(24-27-13-14-28-24)22(30-18-9-5-2-6-10-18)16-19(21)23-25-11-12-26-23/h15-18H,1-14H2 |
Clé InChI |
REEZLNOXWIGYLW-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)C2=CC(=C(C=C2OC3CCCCC3)B4OCCO4)OC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


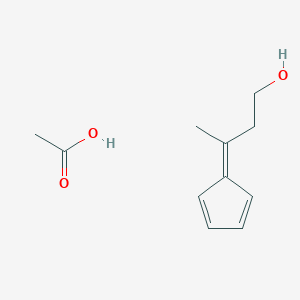
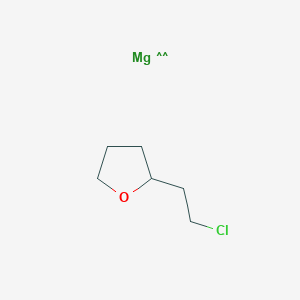
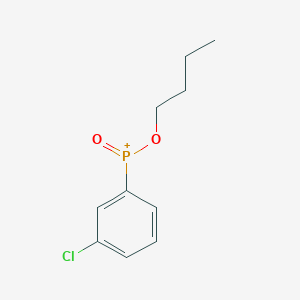
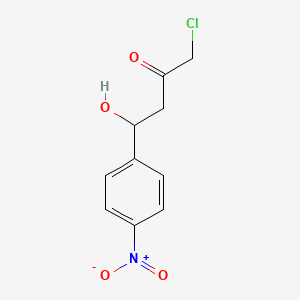
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
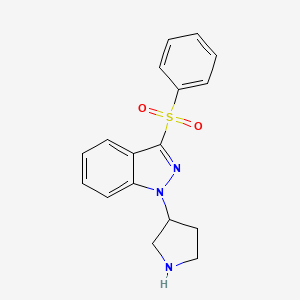
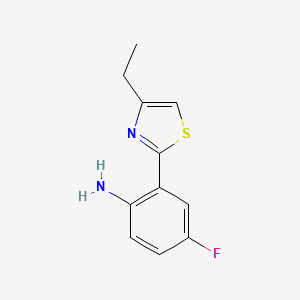
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
![3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole](/img/structure/B12529947.png)
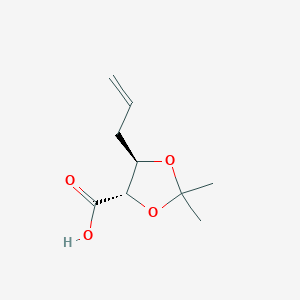
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
